1-((4-(Isopropoxy)phenyl)sulfonyl)-4-phenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

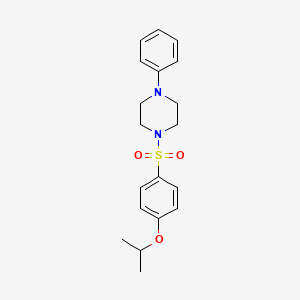

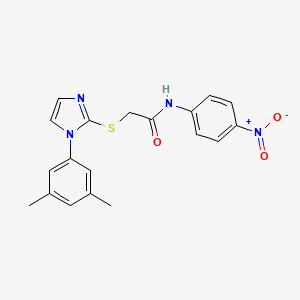

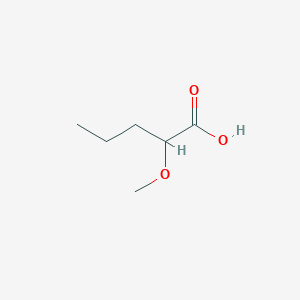

The compound “1-((4-(Isopropoxy)phenyl)sulfonyl)-4-phenylpiperazine” is a complex organic molecule that contains a piperazine ring, a sulfonyl group, an isopropoxy group, and two phenyl rings .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the phenyl groups, and the attachment of the isopropoxy group and the sulfonyl group .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the sulfonyl group, the piperazine ring, and the phenyl rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make it more polar, while the phenyl rings could contribute to its lipophilicity .Scientific Research Applications

Synthesis and Biological Applications

Synthesis of Sulfonamides : A novel method for the synthesis of sulfonamides, using compounds such as 1-((4-(Isopropoxy)phenyl)sulfonyl)-4-phenylpiperazine, has been developed to yield potent and selective adenosine A2B receptor antagonists. This approach addresses challenges in sulfonamide formation, offering a pathway to synthesize compounds with high potency at A(2B) receptors, indicating potential therapeutic applications in conditions mediated by these receptors (Luo Yan et al., 2006).

Antimicrobial Activity : Novel series of compounds synthesized using this chemical framework have been evaluated for their in vitro antimicrobial activity. This includes the exploration of heterocyclic compounds derived from 1-((4-(Isopropoxy)phenyl)sulfonyl)-4-phenylpiperazine, showcasing the potential of these molecules in combating bacterial and fungal infections (M. Ghashang et al., 2015).

Cocrystallization and Hydrogen-Bonding : The compound has been used in studies focusing on cocrystallization with sulfosalicylic acid to understand the effects of hydrogen-bonding in supramolecular architectures. These studies provide insights into crystal engineering and host-guest chemistry, potentially influencing material science and nanotechnology applications (Lei Wang et al., 2011).

Electrochemical Synthesis : Research has also explored the electrochemical synthesis of phenylpiperazine derivatives, including 1-((4-(Isopropoxy)phenyl)sulfonyl)-4-phenylpiperazine. This method offers an environmentally friendly and efficient approach to synthesizing these compounds, potentially useful in pharmaceutical and material science (D. Nematollahi et al., 2011).

Acaricidal Activity : The acaricidal activity of phenylpiperazine derivatives has been assessed, revealing that certain derivatives exhibit significant activity against various mite species. This suggests potential applications in agriculture and pest control (Jun Suzuki et al., 2021).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-phenyl-4-(4-propan-2-yloxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-16(2)24-18-8-10-19(11-9-18)25(22,23)21-14-12-20(13-15-21)17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDLWRXLLHHOLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-(Isopropoxy)phenyl)sulfonyl)-4-phenylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2868701.png)

![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2868702.png)

![6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine](/img/structure/B2868717.png)

![4-acetyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868718.png)

![3-Cyano-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2868721.png)

![2-[[5-(Pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2868722.png)